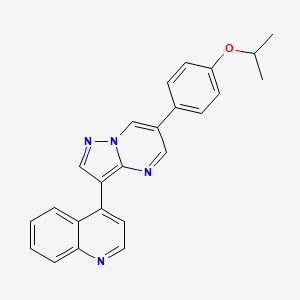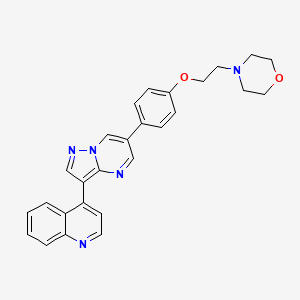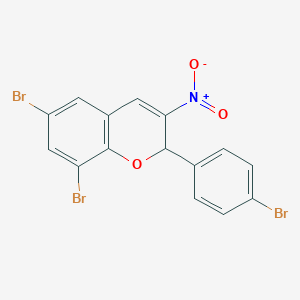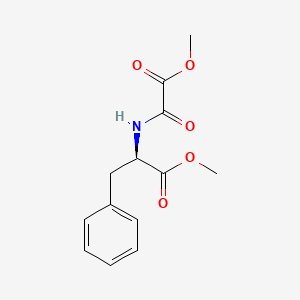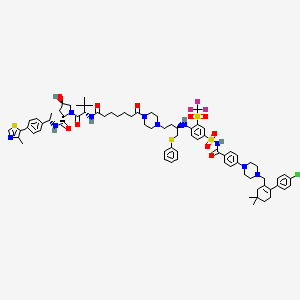
DT2216
Overview
Description
The compound “(2s,4r)-1-((s)-2-(7-(4-(®-3-((4-(N-(4-(4-((4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Mechanism of Action
- DT2216 induces cytochrome c release, activates caspase-9, and subsequently triggers caspase-3 activation in sensitive cancer cells .
- Importantly, this compound is less toxic to platelets compared to other Bcl-xL inhibitors like ABT263 .
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
DT2216 plays a crucial role in biochemical reactions by specifically targeting and degrading BCL-XL through the ubiquitin-proteasome system. It interacts with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of BCL-XL . This interaction is highly selective, sparing other BCL-2 family proteins and minimizing off-target effects. The degradation of BCL-XL disrupts its anti-apoptotic function, promoting apoptosis in cancer cells dependent on BCL-XL for survival .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. By degrading BCL-XL, this compound induces apoptosis in BCL-XL-dependent cells, such as T-cell lymphomas and certain solid tumors . This compound influences cell signaling pathways by disrupting the balance between pro-apoptotic and anti-apoptotic signals, leading to increased cell death. Additionally, this compound affects gene expression by modulating the levels of BCL-XL, thereby altering the cellular response to apoptotic stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to both BCL-XL and the VHL E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the ubiquitination of BCL-XL and its subsequent degradation by the proteasome . The selective degradation of BCL-XL by this compound is achieved through the specific recognition of BCL-XL by the PROTAC, ensuring targeted action and minimizing off-target effects . This mechanism effectively reduces the levels of BCL-XL, promoting apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under experimental conditions, maintaining its activity over extended periods . Studies have shown that this compound induces sustained degradation of BCL-XL, leading to prolonged apoptotic effects in cancer cells . Long-term exposure to this compound has not resulted in significant resistance development, indicating its potential for durable therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively degrades BCL-XL and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, some adverse effects, such as mild thrombocytopenia, have been observed . The therapeutic window of this compound allows for effective cancer cell targeting while minimizing toxic side effects, making it a promising candidate for further development .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with the ubiquitin-proteasome system, where it facilitates the ubiquitination and degradation of BCL-XL . This process involves the recruitment of the VHL E3 ubiquitin ligase, which tags BCL-XL for proteasomal degradation . The degradation of BCL-XL alters the metabolic flux within cancer cells, promoting apoptotic pathways and reducing cell survival .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with cellular transporters and binding proteins. The compound’s design allows it to efficiently reach its target, BCL-XL, within the cellular environment . This compound’s distribution is influenced by its interactions with the VHL E3 ubiquitin ligase, ensuring its localization to sites where BCL-XL is present . This targeted distribution enhances the compound’s efficacy in degrading BCL-XL and inducing apoptosis .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with BCL-XL and the VHL E3 ubiquitin ligase . The compound’s design includes targeting signals that direct it to specific cellular compartments, ensuring efficient degradation of BCL-XL . Post-translational modifications of this compound may further influence its localization and activity, optimizing its function within the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of intermediate compounds, which are then combined through various chemical reactions such as coupling, reduction, and substitution. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of high-quality reagents, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies of biochemical pathways and molecular interactions.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: In the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures or functional groups, such as:
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[7-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61+,66-,71+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVFFBGSTYQHRO-REQIQPEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CC[C@H](CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H96ClF3N10O10S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1542.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2365172-42-3 | |
| Record name | DT-2216 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365172423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DT-2216 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8JQ9V7JAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



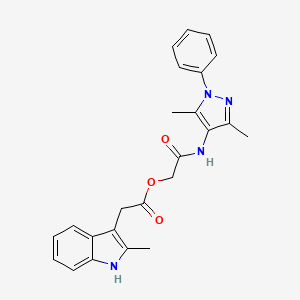
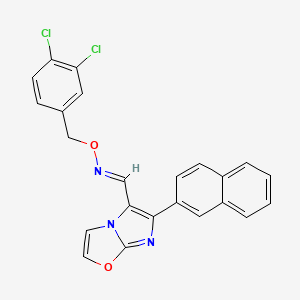
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
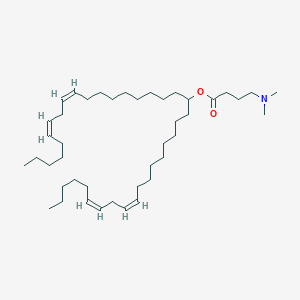
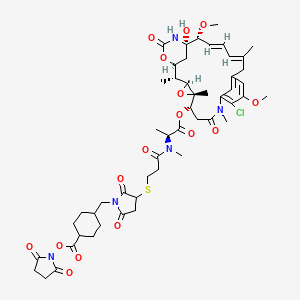
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B607150.png)
![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)
